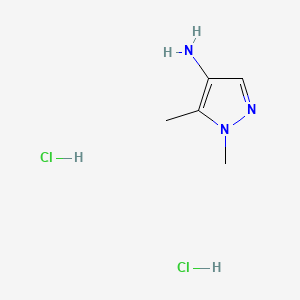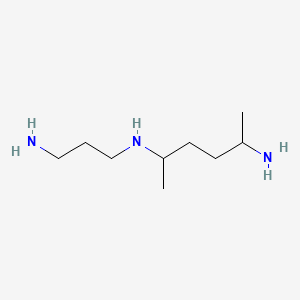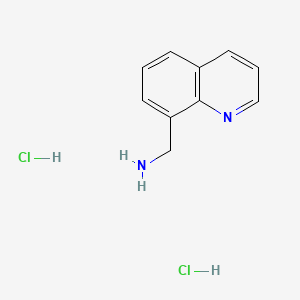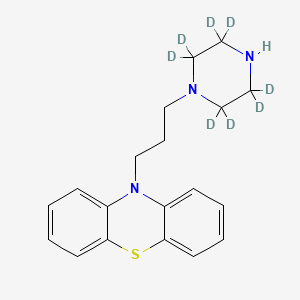
Oxalic Acid-13C2 Dibutyl Ester
Übersicht
Beschreibung
Oxalic Acid-13C2 Dibutyl Ester, also known as dibutyl oxalate, is a compound with the molecular formula C8[13C]2H18O4 and a molecular weight of 204.23 . It is used in various fields such as metabolic research, environmental studies, clinical diagnostics, and organic chemistry .
Synthesis Analysis
The synthesis of Oxalic Acid-13C2 Dibutyl Ester can be achieved through esterification . The best conditions for this synthesis apply an aqueous NaOH solution with relatively non-toxic THF or acetonitrile as a co-solvent at around 0–5 °C . The procedures are simple and environmentally friendly without requiring toxic or expensive reagents, yet yielding the corresponding half-esters in high yields with high purities .Molecular Structure Analysis
The molecular structure of Oxalic Acid-13C2 Dibutyl Ester is represented by the formula C8[13C]2H18O4 . The compound has a molecular weight of 204.23 .Physical And Chemical Properties Analysis
Oxalic Acid-13C2 Dibutyl Ester is a neat compound with a molecular weight of 202.248 . It is soluble in Butanol, Dichloromethane, Ethyl Acetate, and Methanol .Safety and Hazards
Eigenschaften
CAS-Nummer |
1391053-49-8 |
|---|---|
Produktname |
Oxalic Acid-13C2 Dibutyl Ester |
Molekularformel |
C10H18O4 |
Molekulargewicht |
204.235 |
IUPAC-Name |
dibutyl oxalate |
InChI |
InChI=1S/C10H18O4/c1-3-5-7-13-9(11)10(12)14-8-6-4-2/h3-8H2,1-2H3/i9+1,10+1 |
InChI-Schlüssel |
JKRZOJADNVOXPM-OJJJIBSVSA-N |
SMILES |
CCCCOC(=O)C(=O)OCCCC |
Synonyme |
Ethanedioic Acid--13C2 1,2-Dibutyl Ester; Ethanedioic Acid-13C2 Dibutyl Ester; Oxalic Acid-13C2 Dibutyl Ester; Butyl Oxalate-13C2; Dibutyl Oxalate-13C2; NSC 8468-13C2; di-n-Butyl Oxalate-13C2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details
















Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S,3S,4aS,5R,8S,8aR)-5-(Benzyloxy)-2,3-dimethoxy-2,3-dimethylhexahydro-2H-pyrano[3,4-b][1,4]dioxin-8-ol](/img/structure/B586999.png)




![5/'-O-(4,4-Dimethoxytrityl)-2/'-O-[(tert-butyl)dimethylsilyl]-N-[[4-(tert-butyl)phenoxy]acetyl]cytid](/img/structure/B587012.png)
